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Abstract

This technical guide provides a comprehensive overview of 2-Pyrazinylmethanol, a
heterocyclic alcohol of interest in various chemical and pharmaceutical research areas. The
document details its molecular structure, IUPAC nomenclature, and key physicochemical
properties. A detailed experimental protocol for its synthesis via the reduction of methyl
pyrazine-2-carboxylate is provided, along with purification methods. Spectroscopic data,
including predicted *H and 3C NMR, and a discussion of its infrared spectrum are presented.
While specific signaling pathways involving 2-Pyrazinylmethanol are not extensively
documented, this guide discusses the general biological activities of pyrazine derivatives,
providing context for its potential pharmacological relevance.

Molecular Structure and IUPAC Name

2-Pyrazinylmethanol is a substituted pyrazine, which is a six-membered aromatic heterocyclic
compound containing two nitrogen atoms at positions 1 and 4. In 2-Pyrazinylmethanol, a
hydroxymethyl group is attached to the carbon atom at position 2 of the pyrazine ring.

The most common and preferred IUPAC name for this compound is (pyrazin-2-yl)methanol.[1]
Other acceptable IUPAC names include 2-Pyrazinemethanol.[2] It is also commonly referred to
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as 2-(hydroxymethyl)pyrazine.[2][3]

The molecular structure can be represented by the SMILES string OCC1=NC=CN=C1 and the
INChiKey LFCWHDGQCWJKCG-UHFFFAOYSA-N.[1]

Diagram 1: Molecular Structure of (pyrazin-2-yl)methanol
Caption: 2D representation of the (pyrazin-2-yl)methanol molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (pyrazin-2-yl)methanol is presented in
Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (pyrazin-2-yl)ymethanol

Property Value Reference(s)
Molecular Formula CsHeN20 [21[4]
Molecular Weight 110.11 g/mol [31[4]
CAS Number 6705-33-5 [2][4]
Appearance White to light yellow powder or 5]
lump

Melting Point 32-34°C [4]
Boiling Point 231.9 °C at 760 mmHg [4]
Density 1.227 g/lcm3 [4]
Flash Point 94.1°C [4]
pKa 13.48 + 0.10 (Predicted) [5]
LogP -0.181 (Estimated) [5]
SMILES OCC1=NC=CN=C1 [11[3]
InChikey LFCWHDGQCWJIKCG- (1]

UHFFFAOYSA-N
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Experimental Protocols
Synthesis of (pyrazin-2-yl)methanol

A common and effective method for the synthesis of (pyrazin-2-yl)methanol is the reduction of a
pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing
agent like sodium borohydride.

Diagram 2: Synthesis Workflow for (pyrazin-2-yl)methanol
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Caption: General workflow for the synthesis of (pyrazin-2-yl)methanol.
Detailed Protocol:
e Materials:

o Methyl pyrazine-2-carboxylate

o Sodium borohydride (NaBHa)

o Water (distilled or deionized)

o Ethanol

o Saturated aqueous potassium carbonate solution

o Ethyl acetate

o Dichloromethane

o Anhydrous sodium sulfate or magnesium sulfate

o Silica gel for column chromatography
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o Hexane

e Procedure:

o Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in water or ethanol in a round-bottom
flask equipped with a magnetic stirrer.

o Cool the solution in an ice bath.

o Slowly add sodium borohydride (approx. 2.0-3.0 eq) in small portions to the stirred
solution. An exothermic reaction may be observed.

o After the addition is complete, remove the ice bath and continue stirring at room
temperature for 30 minutes to 1 hour.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully add saturated aqueous potassium carbonate solution to the
reaction mixture.

o Extract the agueous mixture multiple times with an organic solvent such as ethyl acetate
or dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (pyrazin-2-yl)methanol can be purified by column chromatography on silica gel.
o Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

» Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The polarity
can be adjusted based on TLC analysis.

e Procedure:

o Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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o Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

o Load the sample onto the top of the silica gel column.

o Elute the column with the chosen solvent system, collecting fractions.

o Monitor the fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and evaporate the solvent under reduced pressure to yield

purified (pyrazin-2-yl)methanol as a white to light yellow solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (pyrazin-2-yl)methanol.

Table 2: Predicted NMR Spectroscopic Data for (pyrazin-2-yl)methanol

Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)

IH NMR 8.71 S H-3

8.54 d H-5, H-6

5.57 br s -OH

4.65 S -CH2-

13C NMR ~152 C-2

~144 C-3

~143 C-5,C-6

~64 -CH2-

Note: Predicted values are based on typical chemical shifts for similar pyrazine and aromatic

alcohol structures. Actual values may vary depending on the solvent and experimental
conditions. A reported *H NMR spectrum in DMSO-ds showed peaks at & 4.65 (s, 2H), 5.57 (br
s, 1H), 8.54 (d, 2H), and 8.71 (s, 1H).[5]

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy:

The IR spectrum of (pyrazin-2-yl)methanol is expected to show characteristic absorption bands
for the O-H, C-H, C=N, and C-O functional groups.

e O-H stretch: A broad band in the region of 3200-3600 cm~! due to the hydroxyl group.
o Aromatic C-H stretch: Peaks typically appear above 3000 cm™1,

 Aliphatic C-H stretch: Peaks for the methylene group will be observed in the 2850-2960 cm~1
region.

e C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600
cm~1region.

e C-O stretch: A strong band in the 1000-1250 cm~! region corresponding to the primary
alcohol C-O bond.

Biological Activity and Potential Signhaling Pathways

While specific, well-defined signaling pathways for (pyrazin-2-yl)methanol are not extensively
documented in publicly available literature, the pyrazine scaffold is a common motif in a wide
range of biologically active molecules.[6] Derivatives of pyrazine have been reported to exhibit
various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory
effects.

The biological activity of pyrazine-containing compounds is often attributed to their ability to act
as hydrogen bond acceptors through their nitrogen atoms and to participate in -1t stacking
interactions with biological targets such as enzymes and receptors.[7] For instance, various
pyrazine derivatives have been investigated as inhibitors of enzymes like kinases and
deubiquitinating enzymes.[8][9]

Given the structural features of 2-Pyrazinylmethanol, including the aromatic pyrazine ring and
the hydroxyl group, it has the potential to interact with various biological macromolecules.
Further research is required to elucidate its specific molecular targets and mechanisms of
action. A potential logical pathway for investigating its biological activity is outlined below.
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Diagram 3: Logical Workflow for Investigating Biological Activity
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Caption: A logical workflow for the investigation of the biological activity of 2-
Pyrazinylmethanol.

Conclusion

2-Pyrazinylmethanol, with its simple yet versatile structure, represents an important building
block in medicinal and organic chemistry. This guide has provided a detailed overview of its
fundamental properties, a reproducible synthesis protocol, and an outline of its spectroscopic
characteristics. While its specific biological roles are yet to be fully explored, the prevalence of
the pyrazine core in pharmacologically active agents suggests that 2-Pyrazinylmethanol and
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its derivatives hold potential for future drug discovery and development efforts. The provided
experimental and logical frameworks aim to support researchers in their further investigation of
this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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